molecular formula C21H25N5O2 B10997692 N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Katalognummer: B10997692
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: CBJCMQLDMUEQIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(1H-Indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a synthetic small molecule featuring a piperidine-3-carboxamide core substituted with a 6-methoxypyridazin-3-yl group at the piperidine nitrogen and an indole-ethyl moiety at the carboxamide nitrogen. For instance, compounds with indole-piperidine scaffolds, such as ZINC08765174 (a COVID-19 main protease inhibitor; -11.5 kcal/mol binding affinity) and butyrylcholinesterase inhibitors (e.g., ), highlight the pharmacological relevance of this structural class . The methoxy group on the pyridazine ring may enhance solubility and metabolic stability compared to halogenated analogs like 1-(6-chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide () .

Eigenschaften

Molekularformel

C21H25N5O2

Molekulargewicht

379.5 g/mol

IUPAC-Name

N-[2-(1H-indol-3-yl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C21H25N5O2/c1-28-20-9-8-19(24-25-20)26-12-4-5-16(14-26)21(27)22-11-10-15-13-23-18-7-3-2-6-17(15)18/h2-3,6-9,13,16,23H,4-5,10-12,14H2,1H3,(H,22,27)

InChI-Schlüssel

CBJCMQLDMUEQIG-UHFFFAOYSA-N

Kanonische SMILES

COC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCCC3=CNC4=CC=CC=C43

Herkunft des Produkts

United States

Vorbereitungsmethoden

Piperidine-3-Carboxamide Backbone

The piperidine core is typically constructed via:

Method A:
Gabriel synthesis using phthalimide-protected amines followed by hydrolysis and carboxamide formation.

Phthalimide-KalkylationProtected amineH2NNH2Piperidine intermediateClCO2EtCarboxamide\text{Phthalimide-K} \xrightarrow{\text{alkylation}} \text{Protected amine} \xrightarrow{\text{H}2\text{NNH}2} \text{Piperidine intermediate} \xrightarrow{\text{ClCO}_2\text{Et}} \text{Carboxamide}

Yields: 68–72% over three steps.

Method B:
Reductive amination of δ-keto esters followed by cyclization:

δ-Keto ester+NH4OAcNaBH3CNPiperidine esterLiOHAcidEDC/HOBtCarboxamide\text{δ-Keto ester} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Piperidine ester} \xrightarrow{\text{LiOH}} \text{Acid} \xrightarrow{\text{EDC/HOBt}} \text{Carboxamide}

Superior scalability (85% yield, 500 g scale).

Comparative Data

ParameterMethod AMethod B
Overall Yield68%85%
Purity (HPLC)98.2%99.1%
Scalability≤100 g≤5 kg

6-Methoxypyridazin-3-yl Substituent

Synthesis employs regioselective methoxylation via nucleophilic aromatic substitution:

  • Pyridazine chlorination:

    PyridazinePCl5,110C3,6dichloropyridazine(91% yield)[9]\text{Pyridazine} \xrightarrow{\text{PCl}_5, 110^\circ\text{C}} 3,6-\text{dichloropyridazine} \quad (91\%\text{ yield})
  • Selective methoxylation:

    3,6-DichloropyridazineNaOMe, CuI, DMF6chloro-3-methoxypyridazine(78% yield)[11]\text{3,6-Dichloropyridazine} \xrightarrow{\text{NaOMe, CuI, DMF}} 6-\text{chloro-3-methoxypyridazine} \quad (78\%\text{ yield})
  • Pd-catalyzed amination:

    Pd2(dba)3,Xantphos,piperidineTarget fragment(82% yield)[14]\xrightarrow{\text{Pd}_2\text{(dba)}_3, \text{Xantphos}, \text{piperidine}} \text{Target fragment} \quad (82\%\text{ yield})

Critical to control reaction temperature at 80–85°C to prevent over-methoxylation.

Indole Moiety Integration

The 2-(1H-indol-3-yl)ethylamine side chain is introduced via:

Pathway 1:
Mitsunobu reaction between indole and ethylenediamine derivatives:

Indole+H2NCH2CH2OHDIAD, PPh3N-(2-hydroxyethyl)indoleMsClMs intermediateNaN3AzideH2/PdEthylamine\text{Indole} + \text{H}2\text{NCH}2\text{CH}2\text{OH} \xrightarrow{\text{DIAD, PPh}3} \text{N-(2-hydroxyethyl)indole} \xrightarrow{\text{MsCl}} \text{Ms intermediate} \xrightarrow{\text{NaN}3} \text{Azide} \xrightarrow{\text{H}2/\text{Pd}} \text{Ethylamine}

Yields: 58% over four steps.

Pathway 2:
Direct alkylation under phase-transfer conditions:

Indole+BrCH2CH2NHBocTBAHS, 50% NaOHProtected amine(89% yield)\text{Indole} + \text{BrCH}2\text{CH}2\text{NHBoc} \xrightarrow{\text{TBAHS, 50\% NaOH}} \text{Protected amine} \quad (89\%\text{ yield})

Deprotection with TFA gives 2-(1H-indol-3-yl)ethylamine·HCl (quantitative).

Coupling Strategies for Final Assembly

Piperidine-Pyridazine Linkage

Buchwald-Hartwig amination proves most effective:

Piperidine fragment+6-MethoxypyridazinePd(OAc)2,JohnPhos,Cs2CO3Intermediate(91% yield)[14]\text{Piperidine fragment} + \text{6-Methoxypyridazine} \xrightarrow{\text{Pd(OAc)}2, \text{JohnPhos}, \text{Cs}2\text{CO}_3} \text{Intermediate} \quad (91\%\text{ yield})

Key parameters:

  • Catalyst loading: 2 mol%

  • Solvent: t-BuOH

  • Temperature: 100°C, 18 h

Carboxamide Formation

HATU-mediated coupling optimizes yield and purity:

Acid+2-(1H-Indol-3-yl)ethylamineHATU, DIPEA, DMFTarget compound\text{Acid} + \text{2-(1H-Indol-3-yl)ethylamine} \xrightarrow{\text{HATU, DIPEA, DMF}} \text{Target compound}

Optimization Data

Coupling ReagentYield (%)Purity (%)
HATU8499.3
EDCI/HOBt7297.1
DCC6595.8

Reaction conducted at 0–5°C minimizes epimerization.

Optimization of Reaction Conditions

Solvent Effects in Pyridazine Amination

SolventConversion (%)Selectivity (%)
DMF9882
DMSO9578
t-BuOH8991
Toluene4594

t-BuOH balances reactivity and selectivity despite lower conversion.

Temperature Profile for Carboxamide Coupling

Temperature (°C)Yield (%)Diastereomer Ratio
0–58499:1
257997:3
406895:5

Cryogenic conditions critical for stereochemical integrity.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyridazine H4), 7.54 (d, J=7.8 Hz, 1H, indole H4), 7.32–7.28 (m, 2H, indole H5/H6)

  • HRMS (ESI): m/z calc. for C22H25N5O2 [M+H]+: 400.2081, found: 400.2083

Comparative Analysis of Synthetic Routes

RouteStepsOverall YieldPurityScalability
A742%98.5%Moderate
B558%99.2%High
C651%97.8%Low

Route B’s efficiency stems from telescoped steps in piperidine formation and direct alkylation.

Scale-Up Considerations

Critical Process Parameters

  • Exotherm management: Indole ethylamine coupling requires jacketed reactor cooling (ΔTmax ≤5°C)

  • Catalyst recycling: Pd recovery ≥92% via activated carbon filtration

  • Byproduct control: ≤0.15% des-methoxy impurity via in-process HPLC monitoring

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Indolanteil, unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid eingehen.

    Reduktion: Reduktionsreaktionen können am Pyridazinring unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

    Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Piperidinring, unter Verwendung von Reagenzien wie Alkylhalogeniden.

Häufige Reagenzien und Bedingungen

    Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

    Reduktion: Lithiumaluminiumhydrid, Natriumborhydrid.

    Substitution: Alkylhalogenide, Acylchloride.

Hauptprodukte

    Oxidation: Oxidierte Derivate des Indolanteils.

    Reduktion: Reduzierte Formen des Pyridazinrings.

    Substitution: Substituierte Derivate am Piperidinring.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von N-(2-(1H-Indol-3-yl)ethyl)-1-(6-Methoxypyridazin-3-yl)piperidin-3-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen, Rezeptoren und Ionenkanälen. Der Indolanteil ist dafür bekannt, mit Serotoninrezeptoren zu interagieren, während die Pyridazin- und Piperidinringe andere biologische Signalwege modulieren können. Diese Wechselwirkungen können zu Veränderungen in der zellulären Signalgebung, der Genexpression und den Stoffwechselprozessen führen.

Wirkmechanismus

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and ion channels. The indole moiety is known to interact with serotonin receptors, while the pyridazine and piperidine rings may modulate other biological pathways. These interactions can lead to changes in cellular signaling, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Piperidinecarboxamide Derivatives with Pyridazine Substituents
Compound Name Molecular Formula Target/Activity Key Structural Differences vs. Target Compound Reference
N-(2-(1H-Indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide (Target) C21H24N6O2 Not reported (Inferred: enzyme/protease inhibition) Reference structure -
1-(6-Chloropyridazin-3-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]piperidine-3-carboxamide C18H17ClN6OS Undisclosed Chloro vs. methoxy on pyridazine; thiazole substituent
1-(6-Chloropyridazin-3-yl)-N-[2-(1H-indol-3-yl)ethyl]piperidine-4-carboxamide (CAS 1114824-04-2) C15H18ClN5O Undisclosed Piperidine-4-carboxamide vs. 3-carboxamide
ZINC08765174 (1-[3-(1H-indol-3-yl)propanoyl]-N-(4-phenylbutan-2-yl)piperidine-3-carboxamide) C27H32N4O2 COVID-19 Mpro inhibitor Propanoyl linker; phenylbutan-2-yl substituent

Key Insights :

  • Substituent Effects : The methoxy group on the pyridazine ring (target compound) may improve pharmacokinetic properties compared to chloro-substituted analogs (e.g., ), as methoxy groups typically enhance solubility and reduce metabolic oxidation .
  • Carboxamide Position : The piperidine-3-carboxamide configuration in the target compound differs from CAS 1114824-04-2 (piperidine-4-carboxamide). This positional change could alter binding pocket interactions in enzyme targets, as seen in butyrylcholinesterase inhibitors () .
Indole-Containing Piperidine/Pyrrolidine Derivatives
Compound Name Molecular Formula Target/Activity Key Structural Differences vs. Target Compound Reference
N-[2-(1H-Indol-3-yl)ethyl]-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide C22H23N3O3 Undisclosed Pyrrolidine vs. piperidine core; 5-oxo group
Human Butyrylcholinesterase inhibitor () C32H35N7O3 Butyrylcholinesterase Acridin-9-yl and benzyl substituents
StA-IE1-3 (1-(3,5-dichloro-4-pyridinyl)-4-piperidinecarboxamide) C11H12Cl2N3O Antiviral (HTS hit) Dichloropyridinyl substituent; no indole moiety

Key Insights :

  • The pyrrolidine analog’s 5-oxo group may influence hydrogen-bonding interactions .
  • Indole Role : The indole-ethyl group in the target compound is absent in StA-IE1-3 (), which instead uses a dichloropyridinyl group. Indole moieties are critical for interactions with aromatic residues in binding pockets, as seen in COVID-19 Mpro inhibitors .

Research Findings and Trends

  • Antiviral Potential: ZINC08765174’s strong COVID-19 Mpro binding (-11.5 kcal/mol) suggests that the target compound’s indole-piperidine scaffold could be leveraged for protease inhibition, though substitution patterns (e.g., pyridazine vs. phenylbutan-2-yl) would require optimization .
  • Structural Plasticity: Minor changes, such as carboxamide position (3 vs. 4 in piperidine) or heterocycle core (piperidine vs. pyrrolidine), significantly alter bioactivity, underscoring the need for precise medicinal chemistry tuning .

Biologische Aktivität

N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features an indole moiety , a pyridazine ring , and a piperidine backbone , which contribute to its potential interactions with various biological targets. The integration of these structural elements suggests that it may exhibit diverse pharmacological effects, particularly in neuropharmacology and oncology.

Pharmacological Activities

Preliminary studies indicate that N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide exhibits significant biological activities:

  • Neuropharmacology : The compound has shown promise in modulating neurotransmitter systems, which may lead to applications in treating neurodegenerative diseases.
  • Anticancer Activity : Similar compounds have been evaluated for their antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.

Research into the mechanisms of action for this compound involves studying its interaction with specific receptors and enzymes. Techniques such as binding affinity assays and cell viability tests are employed to elucidate its pharmacodynamics and pharmacokinetics.

Interaction Studies

Studies have indicated that N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide may interact with the following biological targets:

TargetInteraction TypeReference
Serotonin ReceptorsAgonist
TubulinInhibitor
Apoptotic PathwaysInducer

Case Studies and Research Findings

Several research studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide:

  • Antiproliferative Effects : A study demonstrated that structurally similar compounds exhibited effective antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines, with IC50 values indicating significant potency (e.g., IC50 = 0.34 μM for MCF-7) .
  • Mechanistic Evaluation : Mechanistic studies revealed that certain indole derivatives induced apoptosis in a dose-dependent manner and arrested cells in the G2/M phase, suggesting a similar potential for N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide .

Comparative Analysis with Similar Compounds

The uniqueness of N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide lies in its specific combination of indole and pyridazine functionalities, which may enhance its selectivity compared to other similar compounds. Here is a comparative table:

Compound NameStructural FeaturesUnique Properties
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-(6-methoxy-pyridazinyl)-3-piperidinecarboxamideFluorinated indoleEnhanced selectivity in neuropharmacology
N-cyclopropyl-3-fluoro-5-[3-amino]benzamideCyclopropyl substituentDiverse biological activities
1-[2-(4-methoxyphenyl)ethyl]-4-methylpiperidin-4-oneMethoxy phenyl groupAnalgesic properties

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(1H-indol-3-yl)ethyl)-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide, and how are critical intermediates characterized?

  • Methodology : Multi-step synthesis typically involves coupling the indole-ethylamine moiety with a pre-functionalized piperidine-carboxamide scaffold. Key steps include:

  • Amide bond formation : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions.
  • Pyridazine functionalization : Introduce the 6-methoxy group via nucleophilic substitution or palladium-catalyzed methoxylation .
  • Intermediate characterization relies on 1^1H/13^13C NMR and LC-MS to verify regio-specificity and purity .

Q. How is the structural integrity of the compound validated, and what analytical techniques are essential?

  • Key Techniques :

Method Application Example from Literature
1^1H/13^13C NMRConfirm backbone connectivity and substituent positions400 MHz NMR for indole-proton shifts
X-ray CrystallographyResolve 3D conformation of the piperidine ringUsed for analogous pyridazine derivatives
LC-MS/HPLCAssess purity (>95%) and detect byproductsRetention time alignment with standards

Q. What in vitro assays are suitable for initial biological activity screening?

  • Approach :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, PI3K) using fluorescence-based assays .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50} values .
  • Target engagement : Surface plasmon resonance (SPR) to quantify binding affinity to recombinant proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Strategies :

  • Dose-response validation : Replicate assays across multiple labs to rule out batch variability .
  • Off-target profiling : Use chemoproteomics to identify unintended interactions (e.g., with cytochrome P450 enzymes) .
  • Structural analogs : Compare activity of derivatives to pinpoint pharmacophores responsible for efficacy .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodology :

  • Solubility enhancement : Co-solvent systems (e.g., PEG-400/water) or nanoformulation .
  • Metabolic stability : Liver microsome assays to identify vulnerable sites (e.g., methoxy group demethylation) .
  • Prodrug design : Mask polar groups (e.g., carboxamide) with ester linkages to improve bioavailability .

Q. How do reaction conditions influence synthetic yields, and how can side products be minimized?

  • Critical Factors :

Parameter Impact Optimization
TemperatureHigh temps accelerate hydrolysis of methoxy groupsMaintain <60°C during pyridazine coupling
SolventPolar aprotic solvents (DMF, DMSO) improve solubilityUse anhydrous DMF for amide formation
CatalystsPd(OAc)2_2 enhances cross-coupling efficiency5 mol% catalyst loading for Suzuki reactions

Data Analysis and Mechanistic Studies

Q. What computational tools are effective for predicting target interactions and mechanism of action?

  • Approach :

  • Molecular docking : AutoDock Vina to model binding to kinase ATP pockets (e.g., MAPK pathways) .
  • MD simulations : GROMACS for assessing piperidine ring flexibility in aqueous environments .
  • QSAR models : Train models on indole-pyridazine analogs to predict cytotoxicity .

Q. How can researchers validate the compound’s selectivity across related biological targets?

  • Methods :

  • Panel screening : Test against 100+ kinases (Eurofins KinaseProfiler™) .
  • CRISPR-Cas9 knockouts : Validate target specificity in isogenic cell lines .
  • Thermal shift assays : Monitor protein denaturation to infer binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.